pre-ELM-11 pre-ELM-11
Brand Name: Vulcanchem
CAS No.: 854623-98-6
VCID: VC2368546
InChI: InChI=1S/2C10H8N2.2BF4.Cu.2H2O/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;;
SMILES: [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cu+2]
Molecular Formula: C20H20B2CuF8N4O2
Molecular Weight: 585.6 g/mol

pre-ELM-11

CAS No.: 854623-98-6

Cat. No.: VC2368546

Molecular Formula: C20H20B2CuF8N4O2

Molecular Weight: 585.6 g/mol

* For research use only. Not for human or veterinary use.

pre-ELM-11 - 854623-98-6

Specification

CAS No. 854623-98-6
Molecular Formula C20H20B2CuF8N4O2
Molecular Weight 585.6 g/mol
IUPAC Name copper;2-pyridin-2-ylpyridine;ditetrafluoroborate;dihydrate
Standard InChI InChI=1S/2C10H8N2.2BF4.Cu.2H2O/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;;
Standard InChI Key OLBITSHZKINIHL-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cu+2]
Canonical SMILES [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cu+2]

Introduction

Chemical Identity and Basic Properties

Pre-ELM-11 is scientifically identified as diaquabis(4,4'-bipyridine-κN1)-Copper(2+) bis[tetrafluoroborate(1-)] with the CAS registry number 854623-98-6 . This crystalline compound exhibits distinct physical properties that make it valuable in various chemical applications.

Physical and Chemical Characteristics

Pre-ELM-11 presents as a solid compound with a color ranging from light blue to blue, reflecting its copper content . The compound has a high melting point exceeding 300°C and requires storage under inert atmosphere in refrigerated conditions to maintain stability . Regarding solubility, pre-ELM-11 is slightly soluble in aqueous acidic solutions and methanol, which influences its handling and application methods .

The chemical composition and molecular properties of pre-ELM-11 are summarized in the following table:

PropertyValue
Chemical NameDiaquabis(4,4'-bipyridine-κN1)-Copper(2+) bis[tetrafluoroborate(1-)]
CAS Number854623-98-6
Molecular FormulaC₂₀H₁₈BCuF₄N₄O₂⁺
Molecular Weight496.74 g/mol
AppearanceSolid
ColorLight blue to blue
Melting Point>300°C
SolubilitySlightly soluble in aqueous acids and methanol
Storage ConditionsRefrigerator, under inert atmosphere

Structural Characteristics

Polymorphic Forms

An intriguing aspect of pre-ELM-11 is its ability to exist in two distinct polymorphic forms:

  • Stable pre-ELM-11: Obtained through low-concentration synthesis methods, this form represents the thermodynamically preferred structure .

  • Metastable pre-ELM-11: Produced through high-concentration synthesis approaches, this form represents a kinetically trapped state that can convert to the stable form under appropriate conditions .

Both polymorphs consist of one-dimensional chains composed of Cu(bpy)(BF₄)₂(H₂O)₂ units that are loosely connected via hydrogen bonds between the coordinated water molecules and bipyridine ligands . The key difference between the polymorphs lies in their layer structures, which influences their transformation behavior and the properties of the resulting ELM-11 material.

Synthesis and Phase Transformation

Synthesis Methods

The synthesis of pre-ELM-11 can be conducted through different approaches, with concentration playing a critical role in determining the resulting polymorph:

  • Low-concentration synthesis: This method produces the stable form of pre-ELM-11 directly .

  • High-concentration synthesis: Initially results in the formation of the metastable polymorph, which can undergo transformation to the stable form through an aging process .

Phase Transformation Mechanism

The transformation between the metastable and stable forms of pre-ELM-11 during high-concentration synthesis follows a solvent-mediated phase transformation mechanism. Research indicates that larger particles in the metastable phase form first, followed by their dissolution and the subsequent growth of the stable phase .

This process can be conceptualized in three stages:

  • Initial formation of metastable pre-ELM-11 with seeds of the stable form (early stage) .

  • Dissolution of the metastable form as the concentration drops below its solubility threshold .

  • Complete transformation to the stable pre-ELM-11 after extended aging time .

Extended stirring of the reaction mixture at room temperature (aging process) facilitates the conversion of metastable pre-ELM-11 to its stable form . This transformation occurs only in solvent and has been confirmed by re-immersing particles in a methanol-water solution .

Transformation to ELM-11

Conversion Process

Both stable and metastable forms of pre-ELM-11 can be transformed into the elastic layer-structured metal-organic framework ELM-11 through a heating process under vacuum conditions . During this transformation, the coordinated water molecules are removed, leading to a structural reorganization that results in the formation of the porous ELM-11 framework.

Impact on Gate-Opening Properties

Although both polymorphic forms of pre-ELM-11 yield ELM-11 with identical CO₂ adsorption capacities and gate-opening pressures, a significant difference emerges in the steepness of the S-shaped adsorption curve . This differential behavior is attributed to the distinct crystallite size distributions along the a and c axes in the resulting ELM-11 structures .

The ELM-11 derived from metastable pre-ELM-11 exhibits different gate-opening behavior compared to that derived from the stable form, highlighting how the precursor's polymorphic state influences the functional properties of the final material . This relationship provides a pathway for controlling the adsorption characteristics of ELM-11 by manipulating the synthesis conditions of pre-ELM-11.

Applications

Catalytic Applications

Pre-ELM-11 serves as an organometallic catalyst in various chemical transformations. One documented application is in the preparation of α-hydroxy ketones through the oxidation of silyl enolates . This catalytic activity is referenced in chemical literature by Arai et al. in their 2005 publication in Chemical Letters .

Precursor to Functional Materials

The primary significance of pre-ELM-11 lies in its role as a precursor to ELM-11, a metal-organic framework with distinctive "gate-opening" adsorption behavior . ELM-11 has attracted considerable interest for applications in gas separation, storage, and sensing due to its unique structural response to guest molecules.

By controlling the polymorphic form of pre-ELM-11, researchers can modulate the adsorption properties of the resulting ELM-11 material, offering a strategy for tailoring these functional materials for specific applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator